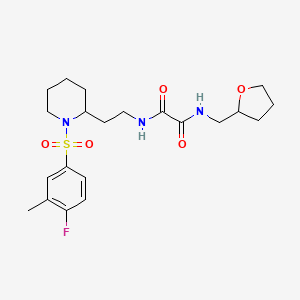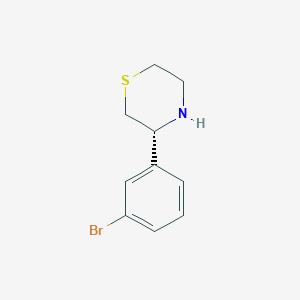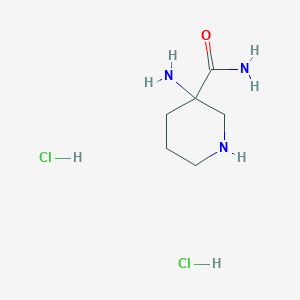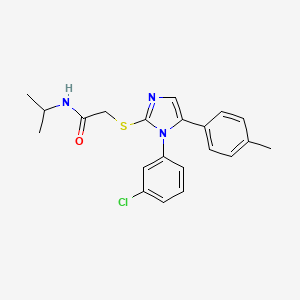
N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The research on N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines has shown that the N-alkylation of the sulfonamide moiety can be a strategic approach in designing selective ligands for the 5-HT7 receptor or multifunctional agents for a polypharmacological approach to complex diseases. The study identified two compounds, one being a potent and selective 5-HT7 receptor antagonist and the other a multimodal 5-HT/dopamine receptor ligand, with both exhibiting antidepressant-like and pro-cognitive properties in animal models .
Synthesis Analysis
The synthesis of these compounds involves the N-alkylation of arylsulfonamide derivatives. The process has been optimized to yield compounds with high selectivity and potency for the target receptors. The study does not provide detailed synthetic pathways but indicates that the compounds were successfully synthesized and evaluated for their biological activity .
Molecular Structure Analysis
The molecular structure of these N-alkylated arylsulfonamides is characterized by the presence of a sulfonamide moiety, which is crucial for the interaction with the target receptors. The study suggests that the structural features of these compounds, such as the presence of a piperidine ring and the arylsulfonamide group, are important for their selectivity and potency .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis and interaction of these compounds with their target receptors are not detailed in the study. However, it is implied that the N-alkylation of the sulfonamide moiety plays a significant role in the receptor binding and selectivity. The study also mentions the potential for these compounds to interact with multiple receptors, indicating a complex chemical reactivity profile .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as lipophilicity, are discussed in the context of their ability to cross the blood-brain barrier and their potency as inhibitors of phenylethanolamine N-methyltransferase (PNMT). The study compares the properties of sulfonamides with their isosteric sulfones, concluding that while sulfones are more lipophilic, they are generally less potent than their corresponding sulfonamides .
科学的研究の応用
Anticancer Properties
Research has highlighted the synthesis of compounds related to N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide with promising anticancer activity. For instance, propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole showed strong anticancer potentials against various cancer cell lines, suggesting these compounds could serve as potential therapeutic agents for cancer treatment (A. Rehman et al., 2018).
Neurotransmitter Receptor Modulation
Compounds structurally similar to N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide have been studied for their potential in modulating neurotransmitter receptors. Arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines were synthesized as α1-adrenergic receptor antagonists, exhibiting uro-selective activity and showing promise for treating conditions related to α1-adrenoceptor overactivity (A. Rak et al., 2016).
Pesticide Development
The unique chemical structure of related compounds, such as flubendiamide, demonstrates extremely strong insecticidal activity, particularly against lepidopterous pests. This suggests the potential for derivatives of N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide to contribute to the development of novel pesticides with unique modes of action, addressing the need for effective pest management solutions (Masanori Tohnishi et al., 2005).
特性
IUPAC Name |
N-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(oxolan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30FN3O5S/c1-15-13-18(7-8-19(15)22)31(28,29)25-11-3-2-5-16(25)9-10-23-20(26)21(27)24-14-17-6-4-12-30-17/h7-8,13,16-17H,2-6,9-12,14H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOFHKVPARAGNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3CCCO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[N-(4-methylphenyl)3-(trifluoromethyl)benzenesulfonamido]propanoic acid](/img/structure/B2499650.png)



![N-(2-chlorobenzyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2499659.png)
![N-(2,4-difluorobenzyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2499660.png)


![5-Fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carbaldehyde](/img/structure/B2499663.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide](/img/structure/B2499668.png)
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2499669.png)
